molecular formula C7H12O B1585620 3,3-Dimethylcyclopentanone CAS No. 20500-49-6

3,3-Dimethylcyclopentanone

Cat. No. B1585620
CAS RN: 20500-49-6
M. Wt: 112.17 g/mol
InChI Key: JSYAQLZSGHPSJD-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentanone (DMCP) is a synthetic organic compound belonging to the family of cyclopentanones. It is a colorless liquid with a sweet, fruity odor. DMCP is used in a variety of applications including as a solvent, a fuel additive, and in the production of paints, coatings, and adhesives. It is also used as an intermediate in the production of pharmaceuticals, fragrances, and flavors.

Scientific Research Applications

Industrial Chemistry: Flavor and Fragrance Agent

3,3-Dimethylcyclopentanone: is also used in the flavor and fragrance industry. It can be a precursor to synthesize compounds that mimic natural scents or flavors, contributing to the creation of perfumes, food flavorings, and other aromatic products.

Each application highlights the versatility and importance of 3,3-Dimethylcyclopentanone in scientific research and industrial use. Its chemical properties make it an invaluable asset in the development and analysis of various chemical, biological, and environmental systems .

properties

IUPAC Name

3,3-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(2)4-3-6(8)5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAQLZSGHPSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349112
Record name 3,3-dimethylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylcyclopentanone

CAS RN

20500-49-6
Record name 3,3-dimethylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclopentan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3,3-Dimethylcyclopentanone used in the synthesis of phosphatase inhibitors like illudalic acid?

A1: 3,3-Dimethylcyclopentanone serves as a key starting material in the synthesis of illudalic acid and its analogs, which are known to inhibit specific phosphatases. [, ] Researchers have successfully employed a two-step process involving a [4+2] benzannulation and subsequent functional group manipulations to convert 3,3-Dimethylcyclopentanone into the crucial trifunctional pharmacophore of illudalic acid. [] This pharmacophore is vital for the inhibitory activity against the LAR subfamily of protein tyrosine phosphatases. [] This synthetic approach highlights the versatility of 3,3-Dimethylcyclopentanone in constructing complex molecules with targeted biological activities.

Q2: What makes the chirality of 3,3-Dimethylcyclopentanone important in organic synthesis?

A2: The chiral nature of 3,3-Dimethylcyclopentanone is particularly important in the synthesis of complex natural products like (+)-asteriscanolide. [] Researchers have utilized enzymatic resolution with Horse Liver Esterase (HLE) to obtain the enantiomerically pure (R)-3,3-Dimethylcyclopentanone. [] This specific enantiomer is crucial for subsequent aldol reactions and cyclization steps, ultimately leading to the desired stereochemistry in the target molecule. [] This highlights the importance of chirality control in organic synthesis, especially when aiming for biologically relevant compounds.

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